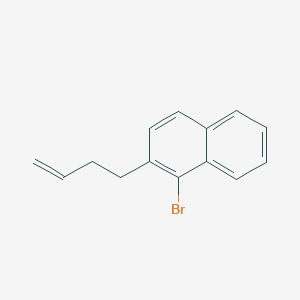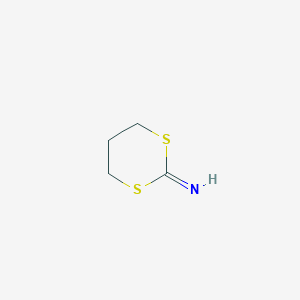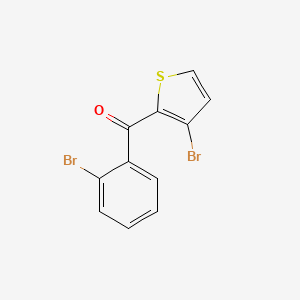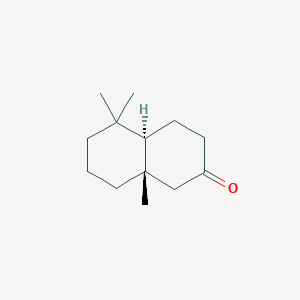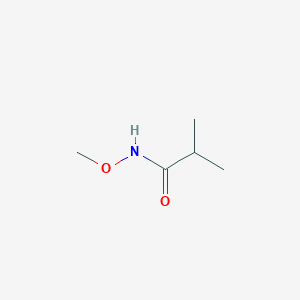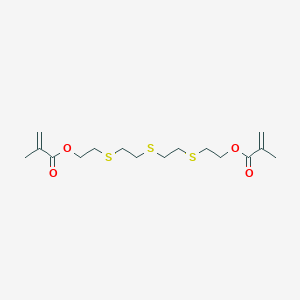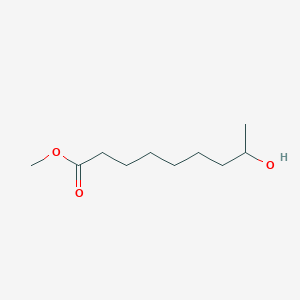
Methyl 8-hydroxynonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-hydroxynonanoate is an organic compound belonging to the class of fatty acid methyl esters It is characterized by a hydroxyl group attached to the eighth carbon of a nonanoic acid chain, which is esterified with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 8-hydroxynonanoate can be synthesized through several methods. One common approach involves the oxidative cleavage of fatty acid methyl esters derived from vegetable oils, such as rapeseed oil. This process typically involves an oxydoreductive cleavage step in a solvent-free medium at room temperature, followed by a reduction step . The reactions are performed under mild conditions, making the process environmentally friendly.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of thermostable enzymes. For example, Thermoanaerobium brockii alcohol dehydrogenase can catalyze the enantioselective reduction of various methyl ketones, including those bearing different functional groups, to produce optically active secondary alcohols . This method is advantageous due to its high selectivity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-hydroxynonanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents can be used to substitute the hydroxyl group.
Major Products
The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 8-hydroxynonanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of methyl 8-hydroxynonanoate involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In enzymatic reactions, the compound can act as a substrate, undergoing transformations catalyzed by specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 9-hydroxynonanoate: Similar in structure but with the hydroxyl group on the ninth carbon.
Methyl 3-hydroxynonanoate: The hydroxyl group is located on the third carbon.
Uniqueness
The specific placement of the hydroxyl group can affect the compound’s physical properties, such as solubility and melting point, as well as its interactions in biological systems .
Propriétés
Numéro CAS |
88785-23-3 |
|---|---|
Formule moléculaire |
C10H20O3 |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
methyl 8-hydroxynonanoate |
InChI |
InChI=1S/C10H20O3/c1-9(11)7-5-3-4-6-8-10(12)13-2/h9,11H,3-8H2,1-2H3 |
Clé InChI |
WLCRWSKOIBILTE-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14138290.png)
![1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol](/img/structure/B14138314.png)
